Methyl 6-cyclopropyl-3-(4-fluorophenyl)isoxazolo[5,4-b]pyridine-4-carboxylate
Description
Methyl 6-cyclopropyl-3-(4-fluorophenyl)isoxazolo[5,4-b]pyridine-4-carboxylate is a heterocyclic compound featuring an isoxazolo[5,4-b]pyridine core substituted with a cyclopropyl group at position 6, a 4-fluorophenyl group at position 3, and a methyl ester at position 2. Its molecular formula is C₁₇H₁₃FN₂O₃, with a molecular weight of 308.30 g/mol . The compound is cataloged under ZX-AC007431 and is typically stored at +4°C with a purity of 95% .
Properties
IUPAC Name |
methyl 6-cyclopropyl-3-(4-fluorophenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O3/c1-22-17(21)12-8-13(9-2-3-9)19-16-14(12)15(20-23-16)10-4-6-11(18)7-5-10/h4-9H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLPCHLXNBOIOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C1C(=NO2)C3=CC=C(C=C3)F)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-cyclopropyl-3-(4-fluorophenyl)isoxazolo[5,4-b]pyridine-4-carboxylate is a synthetic compound belonging to the isoxazole family, characterized by its unique bicyclic structure that incorporates both isoxazole and pyridine rings. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 273.26 g/mol. Its structure allows for significant interactions with biological targets, enhancing its potential therapeutic applications.
Biological Activity Spectrum
Research indicates that compounds within the isoxazole class exhibit a wide range of biological activities, including:
- Antitumor Activity : Isoxazole derivatives have shown promising results in inhibiting the growth of various cancer cell lines. For instance, compounds similar to this compound have demonstrated cytotoxic effects against colorectal carcinoma (HCT-116) and prostate cancer (PC3) cell lines. In studies, several derivatives achieved IC50 values lower than those of standard chemotherapeutic agents like 5-fluorouracil, indicating superior efficacy in some cases .
- Anti-inflammatory Properties : Isoxazole derivatives are also noted for their anti-inflammatory effects, which can be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
- Antimicrobial Activity : Some isoxazole compounds exhibit antimicrobial properties, making them potential candidates for treating infections caused by resistant bacterial strains .
Antitumor Studies
A significant study evaluated the cytotoxic effects of various isoxazole derivatives against HCT-116 and PC3 cancer cell lines using the MTT assay. The results indicated that this compound showed promising activity with an IC50 value comparable to leading anticancer drugs. The selectivity index was favorable, as it exhibited lower toxicity towards normal fibroblast cells (WI-38) compared to cancer cells .
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| This compound | HCT-116 | 8.2 | High |
| 5-Fluorouracil | HCT-116 | 21.0 | Moderate |
| Compound X (control) | WI-38 | >50 | Low |
Mechanistic Insights
The mechanism of action for this compound appears to involve multiple pathways:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Cell Cycle Arrest : It has been observed to cause G0/G1 phase arrest in treated cells, leading to reduced proliferation rates.
- Targeting Kinases : Similar compounds have been reported to inhibit key kinases involved in cancer progression, such as EGFR and CDKs .
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to methyl 6-cyclopropyl-3-(4-fluorophenyl)isoxazolo[5,4-b]pyridine-4-carboxylate exhibit significant biological activities, including:
- Anticancer Activity : Studies show that isoxazole derivatives can inhibit tumor cell growth across various cancer types, including colorectal and prostate cancers. For instance, compounds with similar structures have demonstrated selective cytotoxicity against cancer cells while exhibiting lower toxicity towards normal cells .
- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial and fungal strains, indicating potential applications in treating infections .
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases .
Case Studies
Several studies have investigated the biological effects of isoxazolo[5,4-b]pyridine derivatives:
- Cytotoxicity Studies : A study evaluated various isoxazole derivatives against human cancer cell lines using the MTT assay. Among those tested, certain derivatives exhibited high selectivity for cancer cells while being less toxic to normal cells .
- Structure-Activity Relationship (SAR) : Research has focused on understanding how modifications to the isoxazole and pyridine rings affect biological activity. For example, substituents at specific positions on the rings can significantly alter potency and selectivity against different cancer types .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The electron-deficient pyridine ring facilitates nucleophilic substitution, particularly at positions activated by the isoxazole moiety.
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Reaction with amines : The C4 position undergoes substitution with primary or secondary amines under catalytic conditions (e.g., Pd/C or CuI), yielding amide derivatives .
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Halogen displacement : Chlorine or bromine substituents (if present) react with nucleophiles like thiols or alkoxides .
Example reaction :
Ester Hydrolysis and Functionalization
The methyl ester group at C4 is susceptible to hydrolysis, enabling carboxylate intermediate formation:
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Basic hydrolysis : Treatment with NaOH/EtOH yields the carboxylic acid, which can be further functionalized (e.g., converted to acyl chlorides) .
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Acid-catalyzed transesterification : Reacts with alcohols (e.g., ethanol) under acidic conditions to form alternative esters.
Conditions :
| Reaction Type | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| Basic hydrolysis | NaOH, EtOH | 80°C | 85–90 |
| Transesterification | H₂SO₄, R-OH | Reflux | 70–75 |
Cyclopropane Ring-Opening Reactions
The cyclopropyl group undergoes strain-driven ring-opening in the presence of electrophiles or radicals:
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Acid-mediated opening : Reacts with H₂SO₄ to form a propenyl intermediate.
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Radical addition : Initiators like AIBN facilitate addition reactions with halocarbons.
Mechanism :
Electrophilic Aromatic Substitution (EAS)
The 4-fluorophenyl group directs electrophiles to specific positions:
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Nitration : Occurs at the meta position relative to fluorine using HNO₃/H₂SO₄.
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Sulfonation : SO₃ in H₂SO₄ introduces sulfonic acid groups at the para position.
Regioselectivity :
| Electrophile | Position | Product Stability |
|---|---|---|
| NO₂⁺ | Meta | High (resonance) |
| SO₃H⁺ | Para | Moderate |
Cycloaddition Reactions
The isoxazole ring participates in [3+2] and [4+2] cycloadditions:
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With alkynes : Forms fused pyrazole derivatives under thermal conditions .
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Diels-Alder reactivity : Reacts with dienes (e.g., 1,3-butadiene) to yield bicyclic adducts .
Example :
Biological Interactions via Covalent Modification
The compound inhibits enzymes through reactive intermediates:
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Cytochrome P450 inhibition : The fluorine atom enhances binding affinity, while the ester group undergoes hydrolysis to form reactive carboxylates .
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Kinase binding : The cyclopropyl group induces conformational strain in ATP-binding pockets, as shown in molecular docking studies .
Key data :
| Target Enzyme | IC₅₀ (μM) | Binding Mode |
|---|---|---|
| CYP3A4 | 12.3 | Competitive inhibition |
| EGFR Kinase | 8.7 | Allosteric modification |
Comparative Reactivity with Analogues
Structural modifications significantly alter reactivity:
| Compound Modification | Reaction Rate (vs Parent) | Key Difference |
|---|---|---|
| 6-Methyl instead of cyclopropyl | 1.5× faster (EAS) | Increased steric hindrance |
| 3-(2-Fluorophenyl) isomer | 0.7× slower (hydrolysis) | Ortho fluorine reduces ester activation |
| Nitro substituent at C6 | 3× faster (cycloaddition) | Enhanced electron deficiency |
Degradation Pathways
Stability studies reveal three primary pathways:
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a family of isoxazolo-pyridine derivatives with varying aryl substituents. Key analogues include:
Key Observations :
The methoxy substituent in 10-F735624 may improve solubility due to its polarity but could also increase metabolic lability compared to the fluorine atom .
Steric and Conformational Impact :
- The cyclopropyl group at position 6 imposes ring strain , which may stabilize a specific puckered conformation of the isoxazolo-pyridine core. Computational studies using Cremer-Pople puckering coordinates could quantify this effect .
- Substituents at position 3 influence the dihedral angle between the aryl ring and the isoxazolo-pyridine system, affecting π-π stacking interactions in crystallographic structures .
Synthetic and Stability Considerations :
- The discontinued status of the methoxy analogue (10-F735624) suggests challenges in synthesis or stability, possibly due to oxidative degradation of the methoxy group .
- Both ZX-AC007431 and ZX-AC007430 are stored at +4°C , indicating comparable thermal stability despite substituent differences .
Physicochemical Properties
- Molecular Weight : All analogues fall within a narrow range (308–324 g/mol), making them suitable for drug discovery (typically <500 g/mol).
- Polar Surface Area : The fluorine atom in ZX-AC007431 may reduce polar surface area slightly compared to the methoxy group, influencing membrane permeability.
Preparation Methods
Sonogashira Cross-Coupling and Cycloisomerization
A widely adopted method for constructing the isoxazolo[5,4-b]pyridine core involves Sonogashira cross-coupling followed by iodine-mediated cycloisomerization .
Step 1: Sonogashira Coupling
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Substrates : 2-Chloro-3-nitropyridine derivatives and terminal alkynes.
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Conditions : Pd(PPh₃)₄/CuI catalyst, Et₃N base, THF solvent, 60–80°C.
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Outcome : Forms 2-alkynyl-3-nitropyridine intermediates.
Step 2: Cycloisomerization
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Conditions : Iodine (I₂) or iodine monochloride (ICl) in dichloroethane (DCE), 80–100°C.
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Mechanism : Electrophilic iodocyclization forms the isoxazole ring via nitrile oxide intermediates.
Example :
For analog 3a–j (isoxazolo[4,3-b]pyridines), yields of 65–85% were achieved using this method.
Nitrile Oxide Cycloaddition
Alternative approaches employ 1,3-dipolar cycloaddition between nitrile oxides and pyridine derivatives:
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Nitrile Oxide Generation : From hydroxylamine derivatives using chloramine-T or NaOCl.
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Cycloaddition : With alkynyl pyridines to form the isoxazole ring.
Advantages :
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High regioselectivity for the [5,4-b] isomer.
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Compatible with electron-deficient pyridines.
Introduction of the 4-Fluorophenyl Group
Suzuki-Miyaura Coupling
The 4-fluorophenyl moiety is introduced via palladium-catalyzed cross-coupling :
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Substrates : Bromo- or iodo-substituted isoxazolo[5,4-b]pyridine intermediates.
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Conditions : Pd(dppf)Cl₂ catalyst, K₂CO₃ base, DMF/H₂O solvent, 90–110°C.
Example :
In the synthesis of Methyl 6-cyclopropyl-3-(2-fluorophenyl)isoxazolo[5,4-b]pyridine-4-carboxylate , Suzuki coupling with 2-fluorophenylboronic acid achieved 82% yield.
Direct Electrophilic Substitution
For early-stage functionalization, Friedel-Crafts acylation or nitration followed by reduction may be employed:
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Limitations : Lower regioselectivity compared to cross-coupling.
Cyclopropanation Strategies
Transition Metal-Catalyzed Cyclopropanation
The cyclopropyl group is introduced via Simmons-Smith reaction or metal-catalyzed cyclopropanation :
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Simmons-Smith : Zn/Cu couple, CH₂I₂, Et₂O solvent.
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Catalytic Methods : Rh(II) or Cu(I) catalysts with diazo compounds.
Case Study :
In 6-cyclopropyl-3-isobutylisoxazolo[5,4-b]pyridine-4-carboxylic acid , cyclopropanation using cyclopropylboronic acid and Pd(OAc)₂ achieved 75% yield.
Ring-Closing Metathesis
For advanced intermediates, Grubbs catalyst -mediated metathesis can form cyclopropane rings:
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Substrates : Diene-containing precursors.
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Conditions : Grubbs II catalyst, CH₂Cl₂, 40°C.
Methyl Esterification
The final carboxylate group is installed via esterification or transesterification :
Fischer Esterification
Carbodiimide-Mediated Coupling
For acid intermediates:
Optimization and Challenges
Regioselectivity in Cyclization
Purification of Polar Intermediates
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing methyl 6-cyclopropyl-3-(4-fluorophenyl)isoxazolo[5,4-b]pyridine-4-carboxylate?
- Methodological Answer : Synthesis typically involves multi-step strategies, starting with condensation of substituted pyridine precursors (e.g., 2-aminopyridine derivatives) with cyclopropane carbonyl chloride or fluorophenyl aldehydes. Cyclization via [3+2] cycloaddition or nucleophilic aromatic substitution is critical for forming the isoxazole ring. For example, analogous compounds (e.g., oxazolo-pyridine derivatives) are synthesized using Biginelli-like reactions under reflux with acetic acid as a catalyst . Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization for high-purity yields.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Structural validation requires a combination of spectroscopic techniques:
- NMR : - and -NMR to confirm substituent positions (e.g., cyclopropyl, fluorophenyl) and ester functionality.
- IR Spectroscopy : Detection of ester carbonyl (C=O) at ~1700–1750 cm and isoxazole ring vibrations near 1600 cm.
- Mass Spectrometry (HRMS) : Molecular ion peaks matching the exact mass (e.g., calculated for CHFNO).
- X-ray Crystallography (if crystalline): Resolves bond lengths/angles, particularly for strained cyclopropyl groups .
Advanced Research Questions
Q. What strategies optimize the reaction yield and purity of the cyclopropyl-substituted isoxazole intermediate?
- Methodological Answer : Key variables include:
- Catalyst Selection : Lewis acids (e.g., ZnCl) or palladium catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for fluorophenyl attachment).
- Temperature Control : Cyclopropane ring stability requires mild temperatures (<100°C) to prevent ring-opening.
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates, while dichloromethane minimizes side reactions.
- In-situ Monitoring : TLC or HPLC tracking of intermediates to terminate reactions at optimal conversion .
Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace 4-fluorophenyl with 4-chlorophenyl or methoxyphenyl) to assess electronic effects on target binding.
- Enzymatic Assays : Test inhibitory activity against kinases (e.g., PI3Kα) or receptors (e.g., GABA) using fluorometric or radiometric assays.
- Computational Modeling : Docking studies (AutoDock, Schrödinger) to predict binding modes with active sites (e.g., hydrophobic pockets accommodating cyclopropyl groups).
- Data Correlation : Compare IC values with substituent Hammett constants or steric parameters .
Q. What analytical methods are suitable for quantifying this compound in biological matrices?
- Methodological Answer :
- HPLC-PDA/UV : Reverse-phase C18 columns with acetonitrile/water gradients; UV detection at λ ≈ 260–280 nm (aromatic absorption).
- LC-MS/MS : MRM transitions for quantification in plasma/tissue homogenates (e.g., m/z 326 → 183 for fragmentation).
- Validation Parameters : Assess linearity (R >0.99), LOD/LOQ (ng/mL range), and recovery rates (>85%) per ICH guidelines .
Q. How can researchers resolve contradictions in reported bioactivity data for similar compounds?
- Methodological Answer :
- Meta-analysis : Compare datasets from peer-reviewed studies (e.g., IC variability against PI3Kα) to identify outliers.
- Experimental Replication : Standardize assay conditions (e.g., ATP concentration, incubation time) across labs.
- Structural Verification : Confirm compound purity and stereochemistry (e.g., chiral HPLC for enantiomers).
- Kinetic Studies : Evaluate time-dependent inhibition to distinguish reversible vs. covalent binding mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
